5-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
5-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a synthetic organic compound that belongs to the pyrazolo[1,5-a]pyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The starting materials often include substituted phenyl hydrazines and pyrimidine derivatives. Common synthetic routes may involve:
Condensation Reactions: Combining substituted phenyl hydrazines with pyrimidine derivatives under acidic or basic conditions.
Cyclization Reactions: Formation of the pyrazolo[1,5-a]pyrimidine ring through intramolecular cyclization.
Functional Group Modifications: Introduction of specific substituents such as dichloro, methoxy, and trifluoromethyl groups using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for such compounds may involve optimization of reaction conditions to achieve high yields and purity. This can include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing suitable solvents to improve solubility and reaction efficiency.
Purification Techniques: Employing crystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups to lower oxidation states using reducing agents.
Substitution: Replacement of specific substituents with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, etc.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.
Substitution Reagents: Halogenating agents, nucleophiles, electrophiles, etc.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols, amines, or hydrocarbons.
Substitution: Formation of new substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for the treatment of diseases.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. Examples include:
- 5-(3,4-Dichlorophenyl)-3-(4-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- 5-(3,4-Dichlorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties. These properties may include enhanced potency, selectivity, and stability compared to other similar compounds.
Properties
Molecular Formula |
C20H12Cl2F3N3O |
---|---|
Molecular Weight |
438.2 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H12Cl2F3N3O/c1-29-13-5-2-11(3-6-13)14-10-26-28-18(20(23,24)25)9-17(27-19(14)28)12-4-7-15(21)16(22)8-12/h2-10H,1H3 |
InChI Key |
CUGLVVNGXWYIDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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